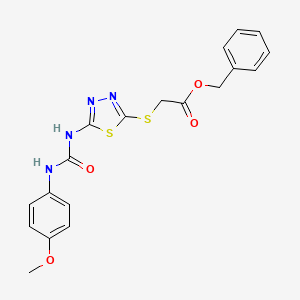

Benzyl 2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Benzyl 2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methoxyphenylurea moiety and a benzyl thioacetate group. The 1,3,4-thiadiazole scaffold is known for its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties . The 4-methoxyphenyl group and benzyl ester in this compound are hypothesized to enhance metabolic stability and binding affinity to biological targets, such as kinases or enzymes involved in tumor progression .

Properties

IUPAC Name |

benzyl 2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c1-26-15-9-7-14(8-10-15)20-17(25)21-18-22-23-19(29-18)28-12-16(24)27-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H2,20,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWDWUKXUAEIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl isocyanate with 5-amino-1,3,4-thiadiazole-2-thiol to form the intermediate 5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with benzyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The thiadiazole ring is known for its biological activity, including antimicrobial and anticancer properties. This compound could be investigated for its potential as a therapeutic agent.

Medicine: Due to its potential biological activity, this compound could be explored for use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In material science, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of Benzyl 2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is not fully understood. it is believed that the thiadiazole ring interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The ureido linkage may also play a role in the compound’s activity by facilitating binding to target molecules.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Variations in the Benzothiazole/Acetamide Region

Compound 4c (N-(Benzo[d]thiazol-2-yl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide):

- Key Differences : Replaces the benzyl ester with a benzothiazole-linked acetamide.

- Properties : Melting point (262–264°C), IR peaks at 3345 cm⁻¹ (NH stretch) and 1680 cm⁻¹ (C=O stretch). Elemental analysis: C (49.91%), H (3.55%), N (18.33%) .

- Bioactivity : Demonstrated antiproliferative activity against cancer cell lines, likely due to VEGFR-2 inhibition .

- Compound 4i (2-((5-(3-(4-Methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide): Key Differences: Incorporates a 6-methylbenzothiazole group. Properties: Higher melting point (264–266°C) and molecular weight (486.59 g/mol) compared to 4c. GC-MS data showed minor deviations (experimental: 486.38 g/mol) .

Modifications in the Urea/Thiadiazole Region

- Compound 5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): Key Differences: Replaces the 4-methoxyphenylurea with a phenoxyacetamide and 4-chlorobenzylthio group. Properties: Lower melting point (138–140°C) compared to urea-linked analogues, likely due to reduced hydrogen bonding . Bioactivity: Phenoxy groups may reduce anticonvulsant potency compared to urea derivatives .

Compound ED50 = 0.65 μmol/kg (1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea):

Physicochemical and Spectroscopic Comparisons

Key Observations :

- Urea-linked derivatives (e.g., 4c, 4i) exhibit higher melting points than phenoxyacetamide analogues (e.g., 5h), attributed to stronger intermolecular hydrogen bonding .

- Halogen substitutions (e.g., Cl in 4j, F in anticonvulsant lead) improve bioactivity but may reduce solubility .

Biological Activity

Benzyl 2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of benzyl acetate with a 1,3,4-thiadiazole derivative. The structural features include:

- Thiadiazole Moiety : Known for its biological activity, the 1,3,4-thiadiazole ring enhances the compound's interaction with biological targets.

- Ureido Group : This functional group contributes to the compound's ability to form hydrogen bonds, increasing its binding affinity to target proteins.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have shown that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance:

- In vitro assays demonstrated that derivatives similar to this compound effectively inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these compounds were significantly lower than those of established chemotherapeutics like sorafenib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzyl Thiadiazole Derivative | MCF-7 | 0.37 |

| Benzyl Thiadiazole Derivative | HepG2 | 0.73 |

| Benzyl Thiadiazole Derivative | A549 | 0.95 |

| Sorafenib | MCF-7 | 7.91 |

Flow cytometry analysis indicated that these compounds induce apoptosis in cancer cells and disrupt cell cycle progression .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Research has indicated that derivatives with similar structures exhibit activity against a range of bacterial and fungal pathogens:

- Antibacterial Activity : Compounds derived from the thiadiazole framework showed effective inhibition against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : In vitro tests revealed significant antifungal effects against common pathogens such as Candida species and Aspergillus .

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer cell signaling pathways. For instance, some derivatives target BRAF V600E with high selectivity .

- Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the anticancer activity of thiadiazole derivatives by inducing oxidative stress in cancer cells .

- Antimicrobial Mechanisms : The thiadiazole moiety may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival .

Case Studies

Several studies highlight the efficacy of compounds related to this compound:

- Study on Anticancer Efficacy : A recent study evaluated a series of benzothiazole derivatives bearing a thiadiazole moiety for their anticancer properties. The results indicated that these compounds significantly inhibited tumor growth in xenograft models .

- Antimicrobial Evaluation : Another study focused on the antibacterial properties of thiadiazole derivatives against resistant strains of bacteria. The findings suggested that these compounds could serve as potential leads for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.